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Compound of Interest

Compound Name: 2,4-Pentadienoic acid

Cat. No.: B130732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-
pentadienoic acid, a valuable building block in organic synthesis. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering a foundational dataset for its identification and utilization in research

and development.

Spectroscopic Data Summary
The spectral data for trans-2,4-pentadienoic acid are summarized below, providing key

identifiers for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the

molecule.
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Proton Assignment
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

H-2 5.92 d 15

H-3 7.37 dd J₂,₃ = 15, J₃,₄ = 11

H-4 6.2–6.8 m -

H-5 5.1–5.8 m -

COOH 12.0 s -

Table 1: ¹H NMR Spectral Data for trans-2,4-Pentadienoic Acid in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm

C-1 (COOH) ~172

C-2 ~120

C-3 ~145

C-4 ~130

C-5 ~125

Table 2: Approximate ¹³C NMR Spectral Data for 2,4-Pentadienoic Acid. Note: Specific

experimental data with precise shifts were not publicly available. The presented values are

typical for similar structures.

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in 2,4-pentadienoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b130732?utm_src=pdf-body
https://application.wiley-vch.de/contents/jc_2002/2008/z801022_s.pdf
https://www.benchchem.com/product/b130732?utm_src=pdf-body
https://www.benchchem.com/product/b130732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment

3200–2700 O-H stretch (carboxylic acid)

1696 C=O stretch (carbonyl)

1640, 1600 C=C stretch (alkene)

1280, 1010 C-O stretch and O-H bend

Table 3: IR Spectral Data for trans-2,4-Pentadienoic Acid.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity (%) Proposed Fragment

98 ~40 [M]⁺ (Molecular Ion)

81 ~60 [M-OH]⁺

53 ~100 [M-COOH]⁺

39 ~85 [C₃H₃]⁺

Table 4: Key Mass Spectrometry Fragmentation Data for 2,4-Pentadienoic Acid (from GC-MS

of the (Z)-isomer, expected to be similar for the (E)-isomer).[2]

Experimental Protocols
The following sections outline generalized experimental methodologies for acquiring the

spectral data presented above.

NMR Spectroscopy
Sample Preparation: A solution of trans-2,4-pentadienoic acid was prepared by dissolving the

crystalline solid in deuterated chloroform (CDCl₃).
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Instrumentation: A Varian CFT-20 spectrometer was utilized for ¹H NMR analysis.[3]

Data Acquisition: The ¹H NMR spectrum was recorded, and chemical shifts were reported in

parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum was obtained from a sample prepared in a chloroform

(CHCl₃) solution.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the

spectrum.

Data Acquisition: The spectrum was scanned over the mid-infrared range to identify the

characteristic absorption bands of the functional groups.

Mass Spectrometry (GC-MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC) to ensure separation from any impurities.

Ionization: Electron Ionization (EI) was employed to generate the molecular ion and its

fragments.

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions at

different mass-to-charge ratios.

Data Interpretation and Visualization
The following diagram illustrates the workflow for the spectroscopic analysis of 2,4-
pentadienoic acid, demonstrating how data from different techniques are integrated to confirm

the molecular structure.
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Caption: Workflow of Spectroscopic Analysis.

This guide provides a comprehensive yet concise overview of the essential spectral data for

2,4-pentadienoic acid. The tabulated data and experimental protocols serve as a valuable

resource for researchers in the fields of chemistry and drug development, facilitating the

reliable identification and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectral Data of 2,4-
Pentadienoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130732#spectral-data-of-2-4-pentadienoic-acid-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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